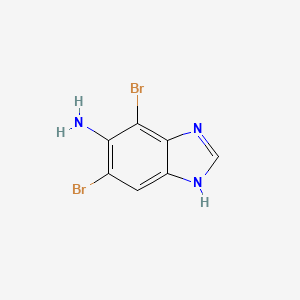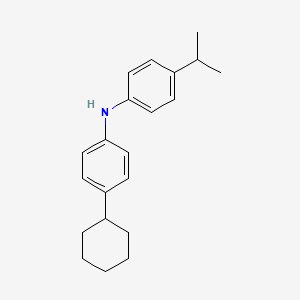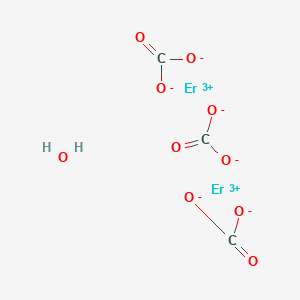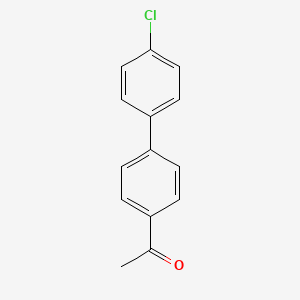
4-Acetyl-4'-chlorobiphenyl
概要
説明
4-Acetyl-4’-chlorobiphenyl is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Acetyl-4’-chlorobiphenyl consists of two benzene rings (biphenyl) with a chlorine atom attached to one of the rings and an acetyl group attached to the other .Physical And Chemical Properties Analysis
4-Acetyl-4’-chlorobiphenyl is a solid at room temperature .科学的研究の応用
Crystal Structure Analysis
The crystal structure of 4-acetyl-4'-chlorobiphenyl has been determined using three-dimensional X-ray diffraction data. This compound, with monoclinic crystals and specific unit-cell dimensions, has shown an angle of 49.2° between its two phenyl rings. All intermolecular contacts correspond to normal van der Waals interactions, highlighting its molecular structure and interactions (Sutherland & Hoy, 1968).
Electrochemical Hydrodechlorination
Studies have investigated the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. Using palladium-loaded cathode materials, rapid dechlorination to biphenyl was achieved with high conversion rates. These studies provide insights into the treatment and transformation of chlorobiphenyl compounds (Yang, Yu, & Liu, 2006); (Yang, Yu, & Shuai, 2007).
Photocatalytic Oxidation and Adsorption Studies
Research has focused on the photocatalytic oxidation of 4-chlorobiphenyl using UV-illuminated titanium dioxide. This process significantly decreased the concentration of 4-chlorobiphenyl in solutions, showcasing an effective method for treating such compounds in aqueous environments (Kuo & Lo, 1997).
Microbial Biodegradation
Microbial biodegradation of 4-chlorobiphenyl has been explored, with bacteria like Achromobacter sp. and Bacillus brevis transforming it into metabolites like 4-chlorobenzoic acid. This indicates the potential of biological methods in degrading chlorinated biphenyls (Massé et al., 1984).
Metabolic and Enzymatic Studies
The metabolism of 4-chlorobiphenyl and its interactions with enzymes have been studied. For example, the use of 4-chlorobiphenyl hydroxylase enzyme assays has been effective in distinguishing between different types of induced microsomal monooxygenases, providing insights into the metabolic pathways of such compounds (Parkinson, Copp, & Safe, 1980).
Safety And Hazards
The safety data sheet for 4-Acetyl-4’-chlorobiphenyl indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .
特性
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGUSEJJJVVVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343830 | |
| Record name | 4-acetyl-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-4'-chlorobiphenyl | |
CAS RN |
5002-07-3 | |
| Record name | 4-acetyl-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

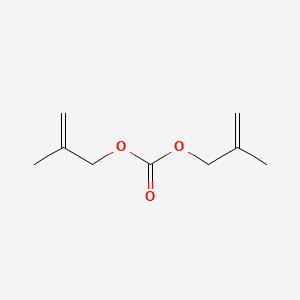

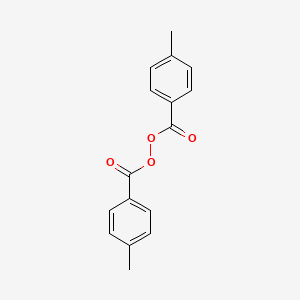
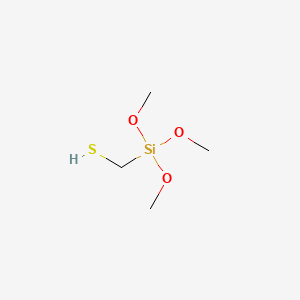
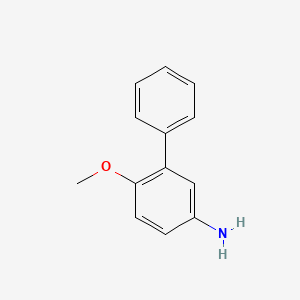
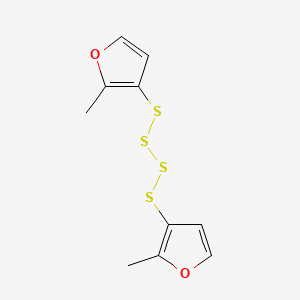
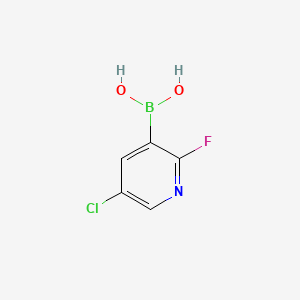
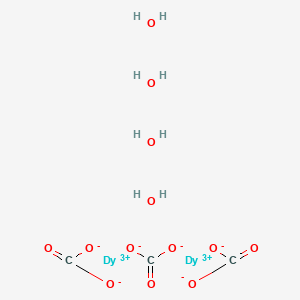
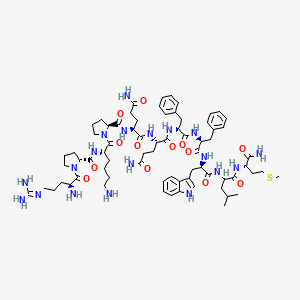
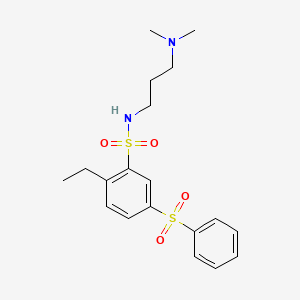
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
